molecular formula C20H22BNO4S B109892 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 870717-93-4

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B109892
M. Wt: 383.3 g/mol
InChI Key: OMZLHWZHHPAZPW-UHFFFAOYSA-N
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Description

The compound “1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a phenylsulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic, which means it has a stable, ring-like structure with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole group, the phenylsulfonyl group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group . The indole group, for example, is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group could contribute to its aromaticity and potentially its fluorescence .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound related to 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has been synthesized via rhodium-catalyzed hydroboration and characterized using X-ray diffraction, demonstrating no significant intramolecular or intermolecular interaction with the boron atom (Coombs et al., 2006).

Derivatives and Crystal Structures

  • New derivatives of 1-(Phenylsulfonyl)indole have been synthesized and analyzed using single crystal X-ray crystallography, revealing L-shaped and V-shaped molecular structures (Mannes et al., 2017).

Structural Analysis

  • Further studies on 1-(Phenylsulfonyl)indole derivatives have provided insights into their crystal structures, showing variations in dihedral angles influenced by weak intermolecular interactions (Jasinski et al., 2009).

Nucleophilic Addition Reactions

  • Nucleophilic addition reactions involving 2-nitro-1-(phenylsulfonyl)indole have been explored, leading to the synthesis of 3-substituted-2-nitroindoles (Pelkey et al., 1999).

Organocuprate Nucleophiles

  • Studies on bis(phenylsulfonyl)-1H-indole show its unique role as an acceptor for organocuprate nucleophiles, contributing to the synthesis of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010).

Pd-Catalyzed Borylation

  • A method involving Pd-catalyzed borylation has been developed for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, proving more effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it exhibits interesting biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-14-22(18-13-9-8-12-16(17)18)27(23,24)15-10-6-5-7-11-15/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZLHWZHHPAZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584674
Record name 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

870717-93-4
Record name 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Citations

For This Compound
5
Citations
P Gilles, RS Kashyap, MJŃ Freitas, S Ceusters… - European Journal of …, 2020 - Elsevier
The multiple roles of protein kinase D (PKD) in various cancer hallmarks have been repeatedly reported. Therefore, the search for novel PKD inhibitors and their evaluation as antitumor …
Number of citations: 15 www.sciencedirect.com
A Kozlova, L Thabault, N Dauguet, M Deskeuvre… - European Journal of …, 2022 - Elsevier
Selenium is an underexplored element that can be used for bioisosteric replacement of lower molecular weight chalcogens such as oxygen and sulfur. More studies regarding the …
Number of citations: 7 www.sciencedirect.com
A Kozlova, L Thabault, M Liberelle… - Journal of medicinal …, 2021 - ACS Publications
Tryptophan 2,3-dioxygenase (TDO2) is a heme-containing enzyme constitutively expressed at high concentrations in the liver and responsible for l-tryptophan (l-Trp) homeostasis. …
Number of citations: 9 pubs.acs.org
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com
V Klaasa, M Cobbautb, J Demaerela, L Saadahb…
Number of citations: 0

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